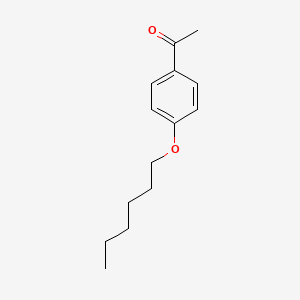

4'-Hexyloxyacetophenone

CAS No.:

Cat. No.: VC18748653

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O2 |

|---|---|

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | 1-(4-hexoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C14H20O2/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10H,3-6,11H2,1-2H3 |

| Standard InChI Key | SIBFSGJONZDFSK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)C |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

4'-Hexyloxyacetophenone (C₁₄H₂₀O₂) features a phenyl ring substituted with a ketone group at the first carbon and a hexyloxy chain at the fourth position. The hexyloxy moiety introduces significant hydrophobicity, while the acetophenone backbone contributes to π-conjugation, enabling interactions with ultraviolet (UV) light and polar solvents. The IUPAC name, 1-(4-(hexyloxy)phenyl)ethan-1-one, reflects this substitution pattern.

Physicochemical Profile

The compound exists as a colorless to pale-yellow liquid at room temperature, with a molecular weight of 220.31 g/mol. Its solubility profile varies markedly with solvent polarity:

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, underscoring thermal stability suitable for high-temperature applications . UV-Vis spectroscopy reveals absorption maxima at 282 nm and 326 nm, attributed to π→π* transitions in the aromatic system .

Synthesis Methodologies

Alkylation of 4-Hydroxyacetophenone

The primary synthesis route involves the Williamson ether synthesis, wherein 4-hydroxyacetophenone reacts with n-hexyl bromide under basic conditions.

-

Reagents: 4-Hydroxyacetophenone (1 equiv), n-hexyl bromide (1.2 equiv), anhydrous K₂CO₃ (2 equiv), DMF (solvent).

-

Conditions: 80°C, 12 hours under nitrogen atmosphere.

-

Workup: Dilution with ice water, extraction with dichloromethane (DCM), column chromatography (hexane:diethyl ether = 98:2).

This method achieves yields of 78–85%, with purity confirmed via ¹H-NMR (δ 1.35–1.45 ppm for hexyl CH₂, δ 2.60 ppm for acetyl CH₃) .

Alternative Approach Using Acetone :

-

Solvent: Acetone replaces DMF, reducing reaction time to 8 hours.

-

Yield: Comparable (80%) but with lower selectivity for monoalkylated products.

Comparative Analysis of Synthesis Conditions

| Parameter | DMF Method | Acetone Method |

|---|---|---|

| Reaction Time | 12 h | 8 h |

| Yield | 85% | 80% |

| Byproduct Formation | <5% | 10–12% |

| Purification | Column chromatography | Recrystallization |

Scalability and Industrial Production

Kilogram-scale batches utilize continuous-flow reactors to enhance heat transfer and minimize side reactions. Process analytical technology (PAT) tools, including in-line FTIR, monitor reaction progression in real time, ensuring consistent product quality .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR (CDCl₃):

-

¹³C-NMR:

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 220.3 [M]⁺, with fragmentation patterns confirming the hexyloxy chain (m/z 85, 57) .

Applications in Advanced Materials

Liquid Crystal Precursors

4'-Hexyloxyacetophenone serves as a building block for discotic liquid crystals. Reaction with vanadyl acetylacetonate yields mesomorphic complexes exhibiting columnar phases at 120–180°C, applicable in organic photovoltaics .

Fluorescence-Based Anti-Counterfeiting

Protonation with trifluoroacetic acid (TFA) induces a 62 nm redshift in fluorescence (λₑₘ = 483 nm → 545 nm), enabling reversible “on-off” switching under UV light . Coating banknotes with 0.1 wt% 4'-hexyloxyacetophenone in poly(methyl methacrylate) (PMMA) resists degradation for >75 days, demonstrating utility in secure labeling .

Fluorescence Performance Metrics

| Parameter | Neutral Form | Protonated Form |

|---|---|---|

| λₑₘ (nm) | 483 | 545 |

| Quantum Yield (Φ) | 0.42 | 0.18 |

| Lifetime (τ, ns) | 3.2 | 1.8 |

Pharmaceutical Intermediates

Schiff base derivatives of 4'-hexyloxyacetophenone exhibit antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and α-amylase inhibition (IC₅₀ = 23 µM), though direct pharmacological studies remain limited .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume